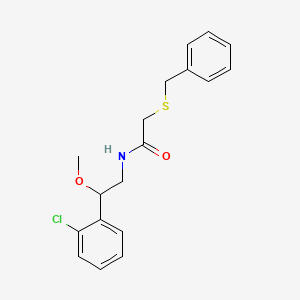

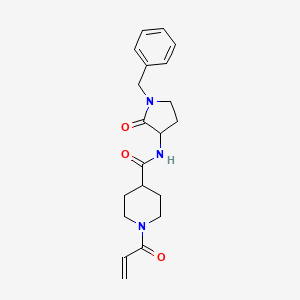

![molecular formula C18H11FN2O4 B2572878 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one CAS No. 892755-51-0](/img/structure/B2572878.png)

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one” is a complex organic molecule. It contains a 2-fluorophenyl group attached to an oxadiazole ring, which is further connected to a chromen-2-one structure with a methoxy group .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been reported to possess a wide variety of biological activities, particularly for cancer treatment . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .科学的研究の応用

Synthesis and Optical Properties

A significant body of research focuses on the synthesis of 1,3,4-oxadiazole derivatives, which include compounds structurally related to 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one. These compounds have been explored for their nonlinear optical properties, indicating their potential in optoelectronics. For instance, Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives demonstrating optical limiting behavior suitable for optoelectronic applications (Chandrakantha et al., 2011). Additionally, compounds with related structures have been designed as fluorescent probes for Zn2+ with applications in cell imaging, showcasing the versatility of these molecules in sensing and imaging technologies (Hu et al., 2014).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives, closely related to the compound , have been explored extensively. These compounds exhibit promising antimicrobial activities against a variety of bacterial and fungal strains, suggesting their potential as therapeutic agents. For example, Dofe et al. (2016) synthesized chromone based 1,2,3-triazoles showing pronounced antimicrobial activity, illustrating the potential of these compounds in fighting infections (Dofe et al., 2016). Furthermore, Aboraia et al. (2006) reported on oxadiazole derivatives that displayed high anticancer activity, indicating their potential as lead compounds in cancer therapy (Aboraia et al., 2006).

Molecular Docking and Synthesis

The synthesis of novel oxadiazole derivatives and their evaluation through molecular docking studies have provided insights into their mechanism of action and potential as antimicrobial agents. Ashok et al. (2016) efficiently synthesized pyrano[2,3-f]chromen-4-ones via microwave-assisted synthesis, demonstrating significant antimicrobial activity and highlighting the importance of structural manipulation in enhancing biological activity (Ashok et al., 2016).

Electrochromic and Sensory Materials

Research on the incorporation of oxadiazole derivatives into polyimides has shown their impact on optoelectronic characteristics and electrochromic performances. Constantin et al. (2019) focused on the synthesis of aromatic polyimides for electrochromic devices, demonstrating the influence of structural variation on physical properties (Constantin et al., 2019). Additionally, Zhou et al. (2005) developed conjugated polymers as F- sensory materials, emphasizing the role of oxadiazole moieties in enhancing fluorescence quenching sensitivity to fluoride ions (Zhou et al., 2005).

特性

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-20-16(21-25-17)12-4-2-3-5-14(12)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACFWCOVADKVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

![3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine](/img/structure/B2572809.png)

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572814.png)